![molecular formula C18H14N4 B11053366 4,4'-Dimethyl-2,2'-biquinazoline](/img/no-structure.png)
4,4'-Dimethyl-2,2'-biquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-2,2’-biquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The structure of 4,4’-Dimethyl-2,2’-biquinazoline consists of two quinazoline rings connected by a single bond, with methyl groups attached at the 4 and 4’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-biquinazoline typically involves the condensation of quinazoline derivatives. One common method includes the reaction of quinazoline with aromatic aldehydes in the presence of a cyanide ion, leading to benzoin-type condensation and subsequent oxidation . Another approach involves the use of nickel(0)-mediated reactions to form biquinazoline-based primary amines from natural amino acids .
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-biquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dimethyl-2,2’-biquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can introduce various substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other quinazoline derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-2,2’-biquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-2,2’-biquinazoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Similar Compounds:
4,4’-Dimethyl-2,2’-dipyridyl: This compound has a similar structure but contains pyridine rings instead of quinazoline rings.
3,3’-Dimethyl-2,2’-biquinazoline-4’-thio-4-one: This derivative has additional functional groups that confer different chemical properties.
Uniqueness: 4,4’-Dimethyl-2,2’-biquinazoline is unique due to its specific substitution pattern and the presence of two quinazoline rings. This structure imparts distinct electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C18H14N4 |
---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylquinazolin-2-yl)quinazoline |
InChI |
InChI=1S/C18H14N4/c1-11-13-7-3-5-9-15(13)21-17(19-11)18-20-12(2)14-8-4-6-10-16(14)22-18/h3-10H,1-2H3 |
InChI-Schlüssel |
HRGXFWBTGSAQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.